Structural Differentiation: Methoxy Group at Position 5 Confers Unique Electronic and Steric Properties Not Present in 2-Methyl-6-nitrobenzothiazole
5-Methoxy-2-methyl-6-nitro-benzothiazole contains a methoxy group (-OCH₃) at the 5-position, a feature absent in the closely related analog 2-methyl-6-nitrobenzothiazole (CAS 2941-63-1). This substitution introduces a hydrogen bond acceptor and increases the electron density on the aromatic ring, which can modulate binding affinity to biological targets . In contrast, 2-methyl-6-nitrobenzothiazole lacks this moiety, resulting in a different electrostatic potential surface and reduced capacity for specific molecular interactions [1].
| Evidence Dimension | Presence of methoxy group at position 5 |
|---|---|
| Target Compound Data | Methoxy group present at position 5 (-OCH₃) |
| Comparator Or Baseline | 2-methyl-6-nitrobenzothiazole (CAS 2941-63-1): No methoxy group at position 5 |
| Quantified Difference | Qualitative difference in hydrogen bonding capacity and electronic distribution |
| Conditions | Structural comparison based on chemical structure |
Why This Matters
The presence of the 5-methoxy group provides a specific hydrogen bond acceptor site, which can be exploited in structure-based drug design to enhance target engagement, an advantage not offered by the unsubstituted analog.
- [1] PubChem. 2-Methyl-6-nitrobenzothiazole. CID 136534. View Source
